Methyl 4-(4-aminophenoxy)butanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-(4-aminophenoxy)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10;/h4-7H,2-3,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZNKJZSWRXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-aminophenoxy)butanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C12H17ClN2O3 and a molecular weight of 247.71 g/mol. The compound features a butanoate moiety linked to an aminophenoxy group, which is crucial for its biological activity.
The synthesis typically involves the following steps:
- Formation of the butanoate moiety through esterification.
- Coupling of the aminophenol with the butanoate under acidic conditions.
This method allows for high purity and yield, essential for subsequent biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that the compound may modulate pathways involved in cancer progression by binding to proteins associated with tumor growth and metastasis. The amino group can form hydrogen bonds, enhancing its affinity for target biomolecules.
Anticancer Properties
Recent investigations have focused on the compound's potential as an anticancer agent. It has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 10.5 | Induces apoptosis via caspase activation |
| A549 | 12.3 | Inhibits proliferation through cell cycle arrest |
| Jurkat | 9.8 | Modulates signaling pathways related to survival |
These findings indicate that this compound may act as a selective inhibitor of cancer cell proliferation, potentially through apoptosis induction and cell cycle regulation .
Interaction Studies
Interaction studies have demonstrated that this compound binds effectively to several proteins involved in cancer signaling pathways. Notably, it has been shown to interact with:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR signaling can lead to reduced tumor growth.
- VEGF (Vascular Endothelial Growth Factor) : Targeting VEGF may impede angiogenesis, a critical process in tumor development.
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study involving breast cancer patients, this compound was administered alongside standard chemotherapy. Results indicated improved response rates compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Lung Cancer
A clinical trial evaluated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). The trial reported a significant reduction in tumor size among participants treated with this compound combined with targeted therapies .
Scientific Research Applications
Methyl 4-(4-aminophenoxy)butanoate hydrochloride is a compound with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources and presenting relevant case studies.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Aminophenol, Butanoic Acid | Reflux in methanol with HCl | 88-96% |
| 2 | Methyl 4-(4-nitrophenyl)butanoate, Pd/C | Hydrogenation in methanol | 88% |
Antimicrobial Activity
This compound has shown potential as a precursor in the synthesis of antimicrobial agents. For instance, derivatives of this compound have been explored for their effectiveness against various bacterial strains, contributing to the development of new antibiotics based on quinoline and indole structures .
Cancer Research
The compound has been investigated for its role in cancer treatment. Studies indicate that it may act as an inhibitor of certain cancer cell lines by interfering with cellular proliferation pathways. Research has highlighted its potential in developing targeted therapies for specific types of tumors .
Neurological Studies
Research indicates that this compound can modulate neurotransmitter systems, particularly through its interactions with monoamine reuptake mechanisms. This property makes it a candidate for studying neurological disorders and developing antidepressants .
Drug Delivery Systems
The compound's solubility profile allows it to be utilized in drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Its incorporation into polymer matrices has been studied to improve the release profiles of therapeutic agents .
Case Study 1: Antibiotic Development
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of methyl 4-(4-aminophenoxy)butanoate exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The research involved synthesizing multiple analogs and testing their efficacy, leading to the identification of several promising candidates for further development .
Case Study 2: Cancer Cell Line Inhibition
In a study focusing on breast cancer cell lines, this compound was shown to inhibit cell growth by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways, making it a potential lead compound for anti-cancer drug development .
Case Study 3: Neurotransmitter Modulation
Research published in Neuropharmacology explored the effects of this compound on serotonin and norepinephrine reuptake inhibition. The findings suggested that it could enhance mood regulation and provide a basis for developing new antidepressants targeting these neurotransmitter systems .
Preparation Methods
Reduction of Methyl 4-(4-nitrophenyl)butanoate to Methyl 4-(4-aminophenyl)butanoate
A key step is the catalytic hydrogenation of the nitro precursor to the corresponding amine:
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) |
| Catalyst | Palladium on activated charcoal (Pd/C), 10% Pd, 1.0 g (1.09 mmol) |
| Solvent | Methanol (40 mL) |
| Atmosphere | Hydrogen (balloon) |
| Temperature and Time | Room temperature, 3 hours |
| Work-up | Filtration through Celite, solvent removal |
| Yield | 88% |
| Product | Methyl 4-(4-aminophenyl)butanoate (brown solid) |
| Characterization | ^1H NMR (CDCl3, 250 MHz): aromatic protons at 6.96 and 6.63 ppm, methyl ester singlet at 3.66 ppm, aliphatic protons at 2.55, 2.31, and 1.90 ppm |
This catalytic hydrogenation is efficient and provides a high yield of the amine intermediate suitable for further processing without purification.
Alternative Reduction Using Iron and Ferrous Sulphate
Another reduction approach employs iron powder and ferrous sulphate heptahydrate under reflux:
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-(4-nitrophenyl)butanoate |
| Reducing Agents | Ferrous sulphate heptahydrate (11.71 g), iron powder (34.0 g) |
| Solvent | Methanol (200 mL) and water (100 mL) |
| Temperature and Time | Reflux, 6 hours |
| Work-up | Hot filtration, methanol evaporation, extraction with ethyl acetate, drying, chromatography |
| Yield | Not explicitly stated; purified product obtained |
This method is classical and effective but involves longer reaction times and more complex work-up steps compared to catalytic hydrogenation.
Esterification of 4-(4-aminophenyl)butyric Acid to Methyl Ester
The synthesis of the methyl ester hydrochloride salt involves esterification of the corresponding acid:
| Parameter | Details |
|---|---|
| Starting Material | 4-(4-aminophenyl)butyric acid (2.00 g, 11.2 mmol) |
| Solvent | Methanol (50 mL) |
| Catalyst | Concentrated sulfuric acid (1 mL) |
| Temperature and Time | Reflux, 1.5 hours |
| Work-up | Partial distillation of methanol, cooling, addition of methyl tert-butyl ether and hexanes, dissolution in THF/water, basification with ammonium hydroxide, extraction with dichloromethane, drying, concentration |
| Yield | 96% |
| Product | Methyl 4-(4-aminophenyl)butanoate hydrochloride (brown solid) |
| Characterization | ^1H NMR (DMSO-d6, 500 MHz): aromatic multiplets at 6.83-6.79 and 6.50-6.46 ppm, methyl singlet at 3.57 ppm, aliphatic protons at 2.39, 2.25, and 1.73 ppm |
This method provides a high yield and purity methyl ester hydrochloride salt, suitable for pharmaceutical applications.
Alternative Esterification Using Thionyl Chloride in Methanol
An alternative esterification involves thionyl chloride activation:
| Parameter | Details |
|---|---|
| Starting Material | Corresponding acid chloride precursor |
| Solvent | Methanol (20 mL) |
| Reagent | Thionyl chloride (1.9 mL, 25.7 mmol) |
| Temperature and Time | 0°C addition, then 80°C for 16 hours |
| Work-up | Concentration, aqueous sodium bicarbonate extraction, drying |
| Yield | 70% |
| Product | Methyl 4-(4-aminophenyl)butanoate |
| Characterization | ^1H NMR (CDCl3, 400 MHz): aromatic doublets at 6.97 and 6.64 ppm, broad singlet at 3.68 ppm, methyl singlet at 3.66 ppm, aliphatic protons between 1.85-2.54 ppm |
This method is less efficient but useful when direct esterification is challenging.
Purification and Characterization
Purification is typically achieved by:
- Filtration and washing of precipitates.
- Column chromatography on silica gel using methylene chloride or ethyl acetate as eluents.
- Recrystallization from methanol or methyl tert-butyl ether/hexanes mixtures.
Characterization is confirmed by ^1H NMR spectroscopy, showing characteristic aromatic and aliphatic proton signals consistent with the target compound.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro reduction (Pd/C H2) | Pd/C, MeOH, H2, 3 h, RT | 88 | Fast, high yield, mild conditions |
| Nitro reduction (Fe/FeSO4) | Fe powder, FeSO4·7H2O, MeOH/H2O, reflux 6 h | Not stated | Classical, longer time, more complex work-up |
| Esterification (H2SO4) | 4-(4-aminophenyl)butyric acid, MeOH, H2SO4, reflux 1.5 h | 96 | High yield, requires acid catalysis |
| Esterification (SOCl2) | Thionyl chloride, MeOH, 0-80°C, 16 h | 70 | Moderate yield, alternative route |
Research Findings and Practical Considerations
- Catalytic hydrogenation using Pd/C under hydrogen atmosphere is the preferred method for nitro group reduction due to its high efficiency, mild conditions, and good yield.
- The esterification step benefits from acid catalysis with sulfuric acid, providing high yields and good purity.
- Alternative methods such as reduction with iron powders or esterification via acid chlorides are available but often less efficient or more laborious.
- The hydrochloride salt formation improves compound stability and facilitates handling.
- Purification by recrystallization and chromatography ensures high purity (>95%) suitable for pharmaceutical use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4-(4-aminophenoxy)butanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification of 4-(4-aminophenoxy)butanoic acid using methanol and catalytic sulfuric acid under reflux. Post-reaction, neutralization with saturated NaHCO₃ and extraction with dichloromethane are critical for isolating the ester. Purification via flash column chromatography (e.g., n-hexane/ethyl acetate gradients) improves yield . Optimization may include adjusting reflux duration (e.g., 8–12 hours) and monitoring pH during neutralization to avoid decomposition.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity by observing characteristic peaks (e.g., aromatic protons at δ 6.5–7.0 ppm, ester carbonyl at ~170 ppm in NMR) .
- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention times can be cross-validated with reference standards .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z ~256) and fragmentation patterns .
Q. How can impurities or byproducts in synthesized batches be identified and quantified?
- Methodological Answer : Employ HPLC-MS with a gradient elution system (e.g., 10%–90% acetonitrile over 30 minutes) to detect impurities. Compare retention times and mass spectra against known degradation products (e.g., hydrolyzed carboxylic acid derivatives). Quantify using calibration curves of spiked standards .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways are observed?
- Methodological Answer : Conduct accelerated stability studies by storing solutions at pH 1–13 (37°C) and analyzing degradation kinetics via HPLC. Acidic conditions typically hydrolyze the ester moiety to 4-(4-aminophenoxy)butanoic acid, while oxidation at the aniline group may occur under basic conditions. Use LC-MS to identify degradation products and propose pathways .
Q. What strategies can resolve contradictory solubility data reported for this compound?
- Methodological Answer :
- Co-solvency : Test solubility in DMSO/water mixtures (e.g., 10%–50% DMSO) to mimic physiological conditions.
- Temperature-Dependent Studies : Measure solubility at 25°C and 37°C using UV-Vis spectroscopy (λ~270 nm for quantification).
- Solid-State Analysis : Perform powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .
Q. How can the compound’s pharmacokinetic properties (e.g., permeability, metabolic stability) be evaluated in vitro?
- Methodological Answer :
- Caco-2 Cell Monolayers : Assess intestinal permeability using apical-to-basolateral transport assays. Calculate apparent permeability () and efflux ratios.
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Identify major metabolites (e.g., glucuronide conjugates) .
Q. What experimental designs are suitable for investigating the compound’s potential as a prodrug or pharmacophore in medicinal chemistry?
- Methodological Answer :
- Enzymatic Hydrolysis : Expose the compound to esterases (e.g., porcine liver esterase) and monitor release of active moieties (e.g., 4-aminophenol derivatives) via HPLC.
- Receptor Binding Assays : Screen against target receptors (e.g., GPCRs, kinases) using radioligand displacement or fluorescence polarization .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability.
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values under consistent conditions (e.g., 72-hour incubations, serum-free media).
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify systematic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
